

A Comprehensive Technical Guide to the Physicochemical Properties of DL-Kynurenine Sulfate

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Compound of Interest

Compound Name: *DL-Kynurenine sulfate*

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This document provides an in-depth analysis of the core physicochemical properties of **DL-Kynurenine sulfate**, a pivotal intermediate in the tryptophan metabolic pathway. The information herein is intended to support research, development, and formulation activities by providing essential data on its chemical and physical characteristics, standardized experimental protocols for its analysis, and a contextual understanding of its biological significance.

Physicochemical Properties

DL-Kynurenine sulfate is the sulfate salt of the racemic mixture of kynurenine. A comprehensive summary of its key physicochemical properties is presented below.

The quantitative physicochemical data for DL-Kynurenine and its sulfate salt are summarized in the table below. It is crucial to distinguish between the free form (DL-Kynurenine) and its various salts or isomers, as these differences can significantly impact properties like melting point and solubility.

Property	Value	Notes and References
IUPAC Name	2-amino-4-(2-aminophenyl)-4-oxobutanoic acid;sulfuric acid	[1]
Molecular Formula	C ₁₀ H ₁₄ N ₂ O ₇ S	[1]
Molecular Weight	306.29 g/mol	[1]
Melting Point	~196 °C	For L-Kynurenine sulfate. The free form, DL-Kynurenine, decomposes at ~235 °C.
Solubility	Aqueous: Slightly soluble in acidic water. L-Kynurenine is soluble in water at 20 mg/mL with sonication[2]. Organic Solvents: L-Kynurenine is soluble in DMSO at ~20.8 mg/mL with warming[2].	Solubility is highly dependent on the specific salt and the pH of the medium.
pKa	Not experimentally determined in literature.	As an amino acid derivative, it possesses at least three ionizable groups: an α-carboxyl group (typically pKa ~2-3), an α-amino group (typically pKa ~9-10), and an aromatic amino group whose pKa would be influenced by the molecular structure.

Experimental Protocols

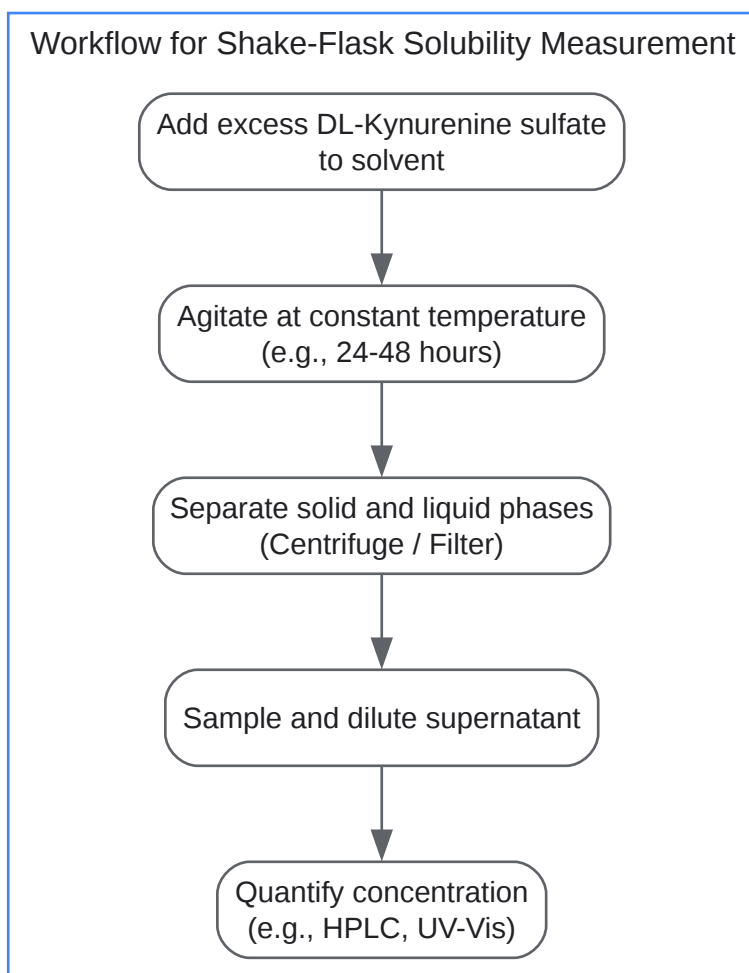
Detailed methodologies for determining the key physicochemical properties of active pharmaceutical ingredients (APIs) like **DL-Kynurenine sulfate** are critical for reproducible and accurate characterization.

The saturation shake-flask method is considered the gold standard for determining equilibrium solubility due to its ability to achieve true thermodynamic equilibrium.[3]

Principle: An excess amount of the solid compound is agitated in a specific solvent system at a controlled temperature until equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is measured.

Detailed Protocol:

- Preparation: Add an excess amount of **DL-Kynurenine sulfate** powder to a known volume of the desired solvent (e.g., purified water, buffers of various pH, or organic solvents) in a sealed, inert container (e.g., a glass vial). The presence of visible excess solid is necessary to ensure saturation.[\[3\]](#)[\[4\]](#)
- Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or orbital incubator. Equilibrium is typically reached within 24 to 48 hours, but the exact time should be determined empirically by sampling at various time points until the concentration plateaus.[\[3\]](#)[\[5\]](#)
- Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation at a high speed, followed by careful withdrawal of the supernatant, or by filtration through a low-binding, inert filter (e.g., 0.22 µm PVDF).[\[3\]](#)
- Analysis: Accurately dilute an aliquot of the clear supernatant with a suitable solvent.
- Quantification: Determine the concentration of **DL-Kynurenine sulfate** in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[\[6\]](#)[\[7\]](#)[\[8\]](#) A calibration curve prepared with known concentrations of the compound is used for quantification.



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Shake-Flask Solubility Experimental Workflow.

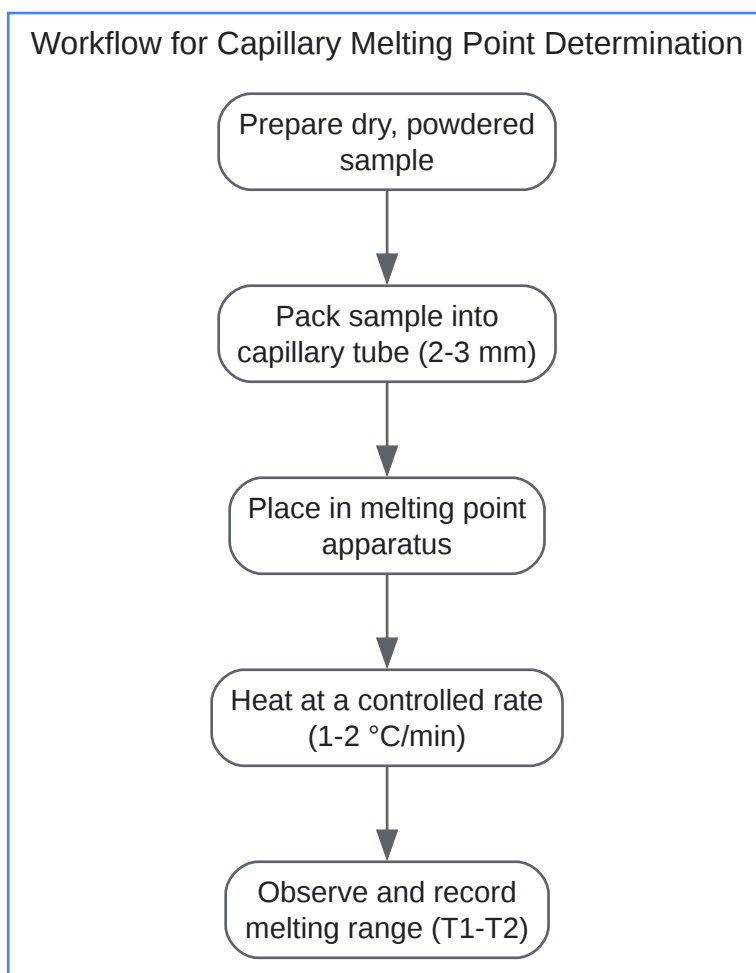
The capillary method is a standard pharmacopeial technique for determining the melting point of a crystalline solid.[9][10]

Principle: A small, compact column of the substance is heated at a controlled rate. The temperature at which the substance transitions from a solid to a liquid is observed and recorded as the melting range. A sharp, narrow melting range is indicative of high purity.[11]

Detailed Protocol:

- Sample Preparation: Ensure the **DL-Kynurenine sulfate** sample is finely powdered and completely dry.

- Capillary Loading: Introduce a small amount of the powdered sample into a thin-walled capillary tube, tapping gently to form a compact column of 2-3 mm in height.[\[10\]](#)
- Measurement:
 - Place the loaded capillary into the heating block of a melting point apparatus.
 - For an unknown sample, a rapid initial heating can be performed to determine an approximate melting point.[\[11\]](#)
 - For a precise measurement, heat the block rapidly to a temperature about 10-15 °C below the expected melting point.
 - Then, decrease the heating rate to a slow, controlled rate (e.g., 1-2 °C per minute) to allow for thermal equilibrium.
- Observation and Recording: Record two temperatures:
 - T1: The temperature at which the first drop of liquid appears (collapse point).[\[10\]](#)
 - T2: The temperature at which the entire solid mass has completely liquefied (clear point).[\[10\]](#)
 - The melting point is reported as the range T1-T2.



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Capillary Melting Point Determination Workflow.

Potentiometric titration is a precise method for determining the acid dissociation constants (pKa) of ionizable groups in a molecule.

Principle: A solution of the compound is titrated with a standardized strong acid or base. The pH of the solution is monitored continuously as a function of the volume of titrant added. The pKa value corresponds to the pH at the midpoint of each buffering region on the titration curve. [\[12\]](#)

Detailed Protocol:

- **Solution Preparation:** Accurately weigh a sample of **DL-Kynurenine sulfate** and dissolve it in a known volume of carbon dioxide-free deionized water.
- **Titration Setup:** Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH meter with an electrode immersed in the solution.
- **Titration:**
 - To determine the pKa of the acidic groups (e.g., α -carboxyl), titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).
 - To determine the pKa of the basic groups (e.g., α -amino), the sample can first be acidified with a strong acid (e.g., HCl) and then back-titrated with the strong base.
- **Data Collection:** Record the pH value after each incremental addition of the titrant.
- **Data Analysis:** Plot the pH versus the volume of titrant added. The pKa values are determined from the midpoints of the flat "buffering" regions of the resulting titration curve. The first derivative of the curve can be used to accurately identify the equivalence points.

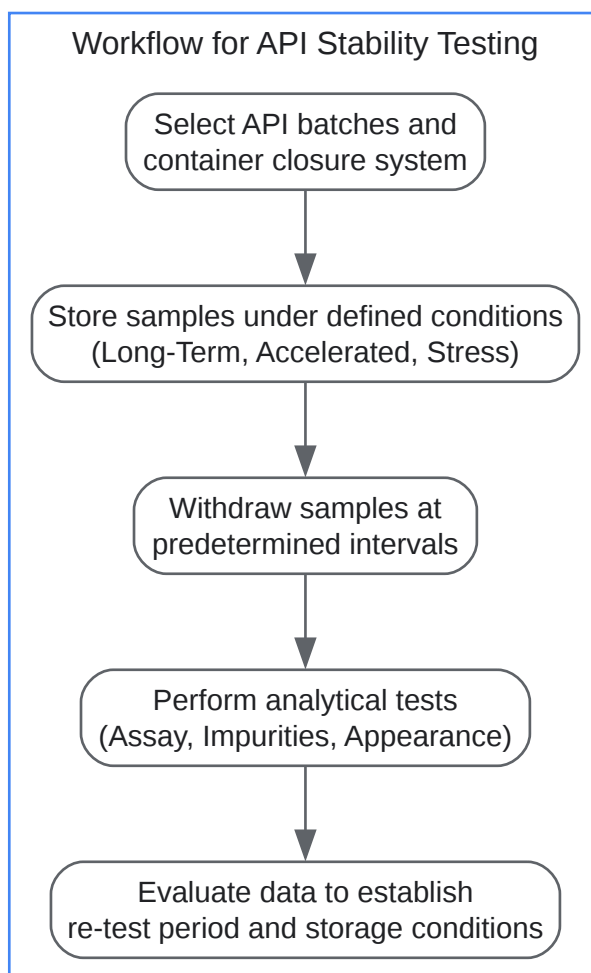
Stability testing provides evidence of how the quality of an API varies over time under the influence of environmental factors such as temperature, humidity, and light.^[13] The protocol should be designed based on international guidelines (e.g., ICH, WHO).^{[14][15]}

Principle: The API is stored under defined conditions for specific durations. Samples are withdrawn at predetermined intervals and tested for any changes in their physical, chemical, and microbiological attributes.

Detailed Protocol:

- **Batch Selection:** Use at least two or three primary batches of **DL-Kynurenine sulfate** for the study. The material should be packaged in a container closure system that simulates the proposed packaging for storage and distribution.^[14]
- **Storage Conditions:**

- Long-Term: $25\text{ }^{\circ}\text{C} \pm 2\text{ }^{\circ}\text{C}$ / $60\% \text{ RH} \pm 5\% \text{ RH}$ or $30\text{ }^{\circ}\text{C} \pm 2\text{ }^{\circ}\text{C}$ / $65\% \text{ RH} \pm 5\% \text{ RH}$ for a minimum of 12 months.[\[13\]](#)
- Accelerated: $40\text{ }^{\circ}\text{C} \pm 2\text{ }^{\circ}\text{C}$ / $75\% \text{ RH} \pm 5\% \text{ RH}$ for a minimum of 6 months.[\[13\]](#)
- Stress Testing: Expose a single batch to more extreme conditions to identify potential degradation products. This includes high heat (e.g., 50°C , 60°C), high humidity ($>75\% \text{ RH}$), photolysis (exposure to light), and hydrolysis across a range of pH values.[\[14\]](#)
- Testing Frequency:
 - Long-Term: Samples are typically tested every 3 months for the first year, every 6 months for the second year, and annually thereafter.[\[14\]](#)[\[15\]](#)[\[16\]](#)
 - Accelerated: A minimum of three time points, including initial (0), middle (e.g., 3 months), and final (6 months).[\[14\]](#)[\[15\]](#)[\[16\]](#)
- Analytical Tests: At each time point, samples should be tested for attributes susceptible to change, which may include:
 - Appearance (color, physical state)
 - Assay (potency)
 - Degradation products/impurities
 - Water content
 - Solubility



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General API Stability Testing Workflow.

Biological Context: The Kynurenine Pathway

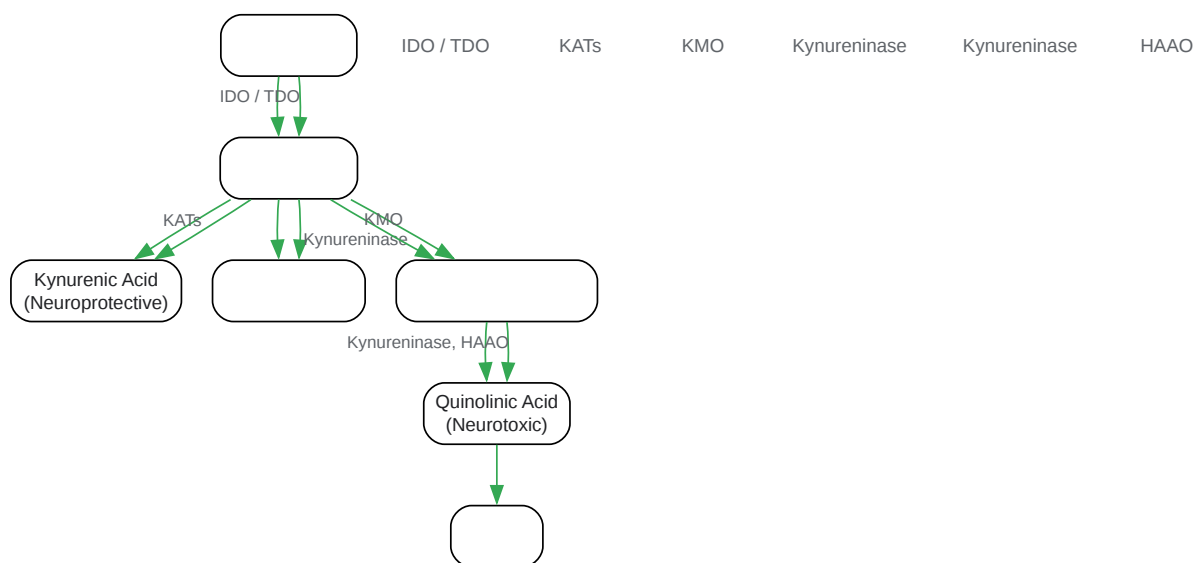
DL-Kynurenine is a central metabolite in the kynurenine pathway, which is responsible for over 95% of tryptophan catabolism in mammals.[17][18][19] This pathway is critical for generating nicotinamide adenine dinucleotide (NAD⁺) and produces several neuroactive and immunomodulatory metabolites.[18][19]

The pathway is initiated by the rate-limiting enzymes indoleamine 2,3-dioxygenase (IDO), primarily in peripheral tissues, and tryptophan 2,3-dioxygenase (TDO), primarily in the liver.[18][20] These enzymes convert L-tryptophan into N-formylkynurenine, which is rapidly converted to kynurenine.

Kynurenine stands at a crucial metabolic branch point. It can be metabolized into:

- Kynurenic Acid (KYNA): An antagonist of glutamate receptors (including NMDA and AMPA receptors), generally considered to be neuroprotective.[\[17\]](#)[\[21\]](#) This conversion is catalyzed by kynurenine aminotransferases (KATs).[\[18\]](#)
- 3-Hydroxykynurenine (3-HK): Produced via the enzyme kynurenine 3-monooxygenase (KMO). 3-HK can generate reactive oxygen species and is considered neurotoxic.[\[18\]](#)
- Anthranilic Acid: Produced via the enzyme kynureninase.[\[18\]](#)

Further metabolism of 3-HK leads to the production of Quinolinic Acid (QUIN), an NMDA receptor agonist that is a potent excitotoxin, and ultimately to the synthesis of NAD⁺.[\[21\]](#) An imbalance between the neuroprotective KYNA and the neurotoxic QUIN has been implicated in the pathophysiology of numerous neurological and psychiatric disorders.[\[17\]](#)[\[21\]](#)



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Simplified diagram of the Kynurenine Pathway.

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